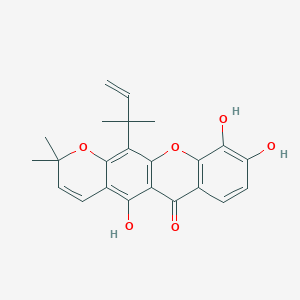

Macluraxanthone

Descripción general

Descripción

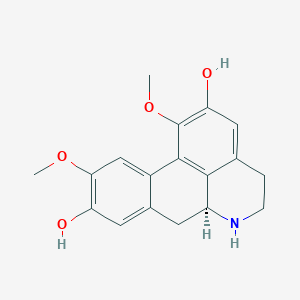

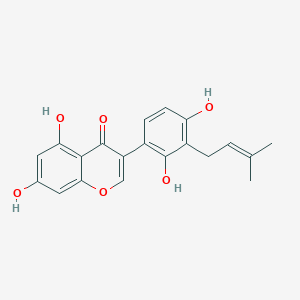

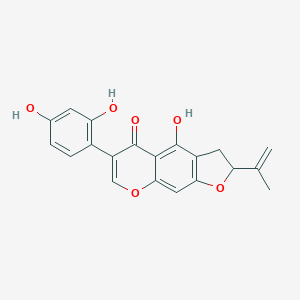

Macluraxanthone is a natural compound with the molecular formula C23H22O6 . It is a type of xanthone, a class of polyphenolic compounds found in various plants . Macluraxanthone has been studied for its promising cytotoxic activity .

Synthesis Analysis

Macluraxanthone can be synthesized from tosylation of macluraxanthone, which is isolated from the barks of Cratoxylum formosum ssp. pruniflorum . The synthesis involves the attachment of two p-bromobenzenesulfonyl groups to the attached benzene ring .Molecular Structure Analysis

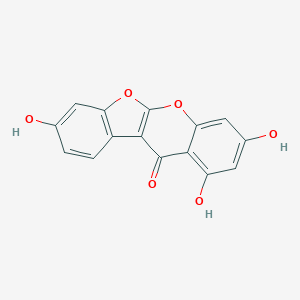

The molecular structure of Macluraxanthone includes a xanthene ring system that is essentially planar and a chromene ring that adopts a screw boat conformation . The 1,1-dimethyl-2-propenyl substituent is planarly attached to the attached benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving Macluraxanthone are not detailed in the search results, xanthones as a class are known for their wide range of bioactivities and have been the subject of extensive research in organic synthesis .Physical And Chemical Properties Analysis

Macluraxanthone has an average mass of 394.417 Da and a monoisotopic mass of 394.141632 Da . More detailed physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación

Immuno-modulatory Effects

Macluraxanthone has shown potential in modulating immune responses. For example, it can influence the polarization of macrophages, a type of immune cell involved in various inflammatory diseases. This effect includes increasing the expression of certain surface markers and altering cytokine production in human macrophages (Ng, Mah, & Chua, 2020).

Anti-metastatic Properties

Studies have revealed that Macluraxanthone can inhibit cell proliferation and affect metastatic capabilities, such as invasion, migration, and adhesion, in melanoma cells. This suggests its potential as a chemopreventive or chemotherapeutic agent (Siripong et al., 2012).

HIV-Inhibitory Effects

Macluraxanthone, among other compounds, has been identified to exhibit moderate anti-HIV activity, suggesting its potential application in the treatment of HIV (Groweiss, Cardellina, & Boyd, 2000).

Inhibition of Platelet-Activating Factor Binding

Macluraxanthone has been studied for its ability to inhibit platelet-activating factor (PAF) binding, which is significant in the context of inflammatory and cardiovascular diseases (Jantan et al., 2002).

Cholinesterase Inhibitory Activities

Macluraxanthone has shown potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which is relevant in the treatment of diseases like Alzheimer's (Khan et al., 2009).

Antileukemic Activities

In a study using a xenograft murine model of human chronic lymphocytic leukemia, Macluraxanthone demonstrated significant antileukemic activities and potential for CLL therapy (Loisel et al., 2010).

Antioxidant and Antimalarial Activities

Macluraxanthone has shown strong antioxidant and antimalarial activities, which are important in the context of preventing and treating oxidative stress-related diseases and malaria (Teixeira et al., 2017).

Anti-Inflammatory Responses

Macluraxanthone B, a variant of Macluraxanthone, has been found to inhibit inflammatory responses by regulating signaling pathways like NF-κB and MAPK in certain cell types, suggesting its potential in treating inflammatory diseases (Ko et al., 2021).

Hepatoprotective Effects

Compounds like Macluraxanthone B have demonstrated significant hepatoprotective effects, which could be beneficial in treating liver-related diseases (Tian, Kim, Cui, & Kim, 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVLGJCHUWXTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207172 | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Macluraxanthone | |

CAS RN |

5848-14-6 | |

| Record name | Macluraxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macluraxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macluraxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

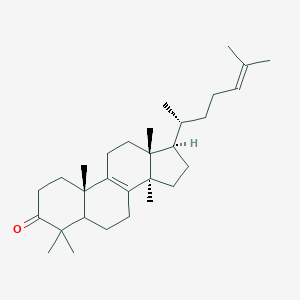

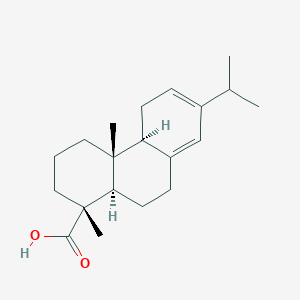

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)